Cas no 20703-42-8 (Ethyl N-hydroxyacetimidate)

Ethyl N-hydroxyacetimidate 化学的及び物理的性質
名前と識別子
-
- (Z)-Ethyl N-hydroxyacetimidate
- Ethyl N-hydroxyacetimidate
- 10576-12-2
- EINECS 234-165-7
- N-Hydroxyethanimidic acid, ethyl ester
- DB-027373
- ACETOHYDROXIMIC ACID, ETHYL ESTER
- NS00020368
- ETHYL ACETATE, OXIME
- N-Hydroxyacetimidic Acid Ethyl Ester
- DB-114340
- DTXSID2065129
- Ethyl N-hydroxyethanimidate
- Ethanimidic acid, N-hydroxy-, ethyl ester
- PHX9UH9AV1
- UNII-PHX9UH9AV1
- ethyl N-hydroxyethaneimidoate
- Ethyl acetohydroximate
- ethyl-N-hydroxyacetimidate
- (E)-Ethyl N-hydroxyacetimidate
- NSC-255004
- 20703-42-8
- NSC 255004
-
- インチ: InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4-
- InChIKey: QWKAVVNRCKPKNM-PLNGDYQASA-N
- SMILES: CCO/C(=N\O)/C
計算された属性
- 精确分子量: 103.063328530g/mol
- 同位素质量: 103.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 70.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 41.8Ų
- XLogP3: 0.7
Ethyl N-hydroxyacetimidate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0114-0.5g |
Ethyl N-hydroxyacetimidate |
20703-42-8 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F0001-0114-0.25g |
Ethyl N-hydroxyacetimidate |
20703-42-8 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
TRC | E286606-100mg |
ethyl (1z)-n-hydroxyethanimidate |
20703-42-8 | 100mg |
$ 50.00 | 2022-06-05 | ||
TRC | E286606-1g |
ethyl (1z)-n-hydroxyethanimidate |
20703-42-8 | 1g |
$ 80.00 | 2022-06-05 | ||
Chemenu | CM557130-1g |
(Z)-Ethyl N-hydroxyacetimidate |
20703-42-8 | 97% | 1g |
$112 | 2023-02-02 | |
Life Chemicals | F0001-0114-5g |
Ethyl N-hydroxyacetimidate |
20703-42-8 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
TRC | E286606-500mg |
ethyl (1z)-n-hydroxyethanimidate |
20703-42-8 | 500mg |
$ 65.00 | 2022-06-05 | ||
Life Chemicals | F0001-0114-10g |
Ethyl N-hydroxyacetimidate |
20703-42-8 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Life Chemicals | F0001-0114-2.5g |
Ethyl N-hydroxyacetimidate |
20703-42-8 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
Life Chemicals | F0001-0114-1g |
Ethyl N-hydroxyacetimidate |
20703-42-8 | 95%+ | 1g |
$21.0 | 2023-09-07 |
Ethyl N-hydroxyacetimidate 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Ethyl N-hydroxyacetimidateに関する追加情報
Ethyl N-hydroxyacetimidate (CAS No. 20703-42-8): A Key Intermediate in Modern Chemical Synthesis and Pharmaceutical Development
Ethyl N-hydroxyacetimidate, chemically designated as Ethyl N-hydroxyacetimidate (CAS No. 20703-42-8), is a versatile and highly reactive intermediate that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various pharmacologically active molecules and functional materials. Its reactivity stems from the presence of both a hydroxyl group and an acetimidate moiety, which facilitate a wide range of chemical transformations.
The Ethyl N-hydroxyacetimidate molecule is structurally derived from acetic acid and ethylamine, with the hydroxyl group positioned in a manner that enhances its nucleophilic character. This feature makes it an excellent reagent for nucleophilic substitution reactions, particularly in the formation of C-C and C-N bonds. The acetimidate group, on the other hand, is known for its ability to participate in condensation reactions with carbonyl compounds, leading to the formation of imines and enamines. These properties have made Ethyl N-hydroxyacetimidate a valuable building block in the construction of complex organic molecules.
In recent years, the applications of Ethyl N-hydroxyacetimidate have expanded significantly, driven by advancements in synthetic methodologies and an increased demand for novel pharmaceuticals. One of the most notable areas where this compound has found utility is in the synthesis of heterocyclic compounds, which are widely prevalent in biologically active molecules. For instance, researchers have leveraged the reactivity of Ethyl N-hydroxyacetimidate to develop efficient routes to fused heterocycles such as pyrazoles, triazoles, and tetrazoles. These heterocycles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The pharmaceutical industry has particularly benefited from the use of Ethyl N-hydroxyacetimidate as a key intermediate. Its ability to facilitate the introduction of chiral centers into molecular frameworks has been exploited in the synthesis of enantiomerically pure drugs. For example, recent studies have demonstrated its utility in constructing complex drug candidates that exhibit high selectivity and potency. Additionally, the compound's compatibility with various green chemistry principles has made it an attractive choice for sustainable synthetic processes. Researchers are increasingly exploring catalytic systems that minimize waste and energy consumption while maintaining high yields of target products.
Beyond pharmaceuticals, Ethyl N-hydroxyacetimidate has found applications in materials science, particularly in the development of advanced polymers and coatings. Its reactivity allows for the incorporation of functional groups that enhance material properties such as adhesion, flexibility, and thermal stability. For instance, polymer chemists have utilized derivatives of Ethyl N-hydroxyacetimidate to create novel cross-linking agents that improve the durability of coatings used in industrial applications. These advancements underscore the compound's broad utility across multiple scientific disciplines.
The synthesis of Ethyl N-hydroxyacetimidate itself is a topic of considerable interest due to its importance as an intermediate. Traditional synthetic routes often involve multi-step processes that can be cumbersome and require specialized equipment. However, recent innovations have led to more streamlined methods that enhance efficiency and scalability. For example, catalytic hydrogenation techniques have been developed to produce high-purity batches of Ethyl N-hydroxyacetimidate with minimal byproducts. These improvements not only reduce production costs but also align with global efforts to promote environmentally friendly chemical manufacturing.
The role of computational chemistry in optimizing synthetic routes for Ethyl N-hydroxyacetimidate cannot be overstated. Advanced modeling techniques allow researchers to predict reaction outcomes with high accuracy before conducting experimental trials. This approach has accelerated the discovery process by enabling rapid screening of potential catalysts and reaction conditions. As computational power continues to grow, it is expected that even more sophisticated methods will emerge for synthesizing complex molecules like Ethyl N-hydroxyacetimidate.
In conclusion, Ethyl N-hydroxyacetimidate (CAS No. 20703-42-8) is a multifaceted compound with significant implications for both academic research and industrial applications. Its unique reactivity makes it indispensable in pharmaceutical synthesis, materials science, and organic chemistry research. As new methodologies continue to evolve,the versatility and importance of this intermediate are likely to grow even further。The ongoing exploration into its applications underscores its enduring relevance in advancing scientific knowledge across multiple disciplines。
20703-42-8 (Ethyl N-hydroxyacetimidate) Related Products
- 10576-12-2((E)-(ethyl N-hydroxyethanecarboximidate))
- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)
- 109826-59-7(4-Methyl-4,6-dihydrobenzo[e]pyrrolo[2,1-c][1,4]oxazepine-4-carboxylic acid)
- 714948-54-6(2-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl-5-methoxyphenol)
- 2138275-44-0(tert-butyl N-(5-ethoxy-2-fluoropyridin-4-yl)carbamate)
- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)
- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 1212212-92-4((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)
- 1823755-17-4(Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)
- 142963-69-7(Acyclovir L-Leucinate)




